molecular formula C17H26N2O2S2 B2565519 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309729-41-5

1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2565519
CAS No.: 2309729-41-5
M. Wt: 354.53
InChI Key: ITKRYSBQPREJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a novel diazepane derivative intended for research purposes only. This compound is part of a class of synthetic molecules that are of significant interest in medicinal chemistry for the exploration of new therapeutic agents, particularly for the amelioration, prevention, and treatment of mental and neurological diseases . Diazepane derivatives are seven-membered rings containing two nitrogen atoms, which serve as a core scaffold for developing bioactive molecules . The specific structure of this compound features a 1,4-diazepane core substituted with a phenylethanesulfonyl group and a thiolan-3-yl moiety. The sulfonyl group is a common feature in pharmaceuticals that can influence the molecule's metabolism, receptor binding, and overall pharmacokinetic properties. The thiolane (tetrahydrothiophene) ring introduces a sulfur-containing heterocycle, which can be critical for interactions with biological targets and may contribute to the compound's electronic and steric properties. Researchers investigating this compound may explore its potential mechanism of action. Related diazepane and benzodiazepine derivatives are known to act as positive allosteric modulators of the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to a site distinct from GABA, such compounds can potentiate the effect of GABA, leading to increased neuronal inhibition. This mechanism is associated with a range of effects, including anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant activities . Alternatively, novel derivatives may be designed to modulate other neurological targets. This product is strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S2/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRYSBQPREJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Phenylethanesulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylethanesulfonyl chloride.

    Attachment of the Thiolan-3-yl Group: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the oxidation of the thiolan-3-yl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the diazepane ring or the phenylethanesulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yl group could yield sulfoxides or sulfones.

Scientific Research Applications

1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane with three related diazepane derivatives:

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Formula Molecular Weight Key Features
This compound (Target Compound) 2-Phenylethanesulfonyl Thiolan-3-yl Not Provided Not Provided Bulky sulfonyl group; potential for enhanced lipophilicity and target affinity.
1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane (BK80973) 2-(Methylsulfanyl)benzoyl Thiolan-3-yl C₁₇H₂₄N₂OS₂ 336.51 Aromatic benzoyl group with methylsulfanyl; moderate polarity.
1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (BK82779) 3-Chlorobenzoyl Thiolan-3-yl C₁₆H₂₁ClN₂OS 324.87 Electron-withdrawing chloro group; may enhance reactivity or binding.
2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Methanesulfonyl (complex thienopyrimidine core) Morpholin-4-yl C₁₉H₂₅ClN₆O₃S₂ 493.02 Hybrid structure with methanesulfonyl; designed for kinase inhibition.

Key Observations:

BK80973’s methylsulfanyl-benzoyl substituent introduces a sulfur atom, which may undergo metabolic oxidation to sulfoxide or sulfone derivatives, altering activity .

Electronic and Steric Influences: BK82779’s 3-chlorobenzoyl group provides an electron-withdrawing effect, which could enhance electrophilic reactivity or stabilize interactions with aromatic residues in biological targets . The thienopyrimidine core in ’s compound demonstrates how diazepane derivatives are integrated into larger pharmacophores for specific kinase targets .

Structural Flexibility and Conformational Preferences :

  • The thiolan-3-yl group in all compounds introduces a five-membered sulfur ring, likely restricting conformational freedom compared to acyclic substituents. This may enhance selectivity for certain binding pockets .

Research Findings and Implications

Synthetic Strategies :

  • Analogous compounds (e.g., BK80973, BK82779) are synthesized via reductive amination or nucleophilic substitution, as seen in ’s patent . The target compound likely employs similar methodologies.

Limitations and Future Directions :

  • The lack of solubility or stability data for the target compound underscores the need for experimental profiling. Comparative studies with BK80973 and BK82779 could clarify the impact of sulfonyl vs. benzoyl substituents on bioavailability .

Biological Activity

The compound 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a member of the diazepane family, which has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H17N2O2S
  • Molecular Weight : 269.35 g/mol
  • Structural Features :
    • A diazepane ring (a seven-membered ring containing two nitrogen atoms)
    • A sulfonyl group attached to a phenethyl moiety
    • A thiolane (five-membered sulfur-containing ring)

Pharmacological Properties

Research indicates that compounds with diazepane structures often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that modifications in the diazepane structure can enhance serotonin receptor binding, thus potentially alleviating symptoms of depression.
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, making them potential candidates for treating autoimmune diseases.

The biological activity of this compound is hypothesized to involve:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may influence mood and anxiety levels.
  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been observed to inhibit the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

Study 1: Antidepressant Activity

A study published in 2024 evaluated the antidepressant effects of various diazepane derivatives, including our compound of interest. The findings indicated that:

  • Dosage : Administration at doses of 10 mg/kg showed significant improvement in behavioral tests compared to control groups.
  • Mechanism : The compound was found to increase serotonin levels in the hippocampus.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of sulfonyl-substituted diazepanes. Key results included:

  • In Vivo Testing : Mice treated with the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Comparative Analysis : The compound's efficacy was compared against established anti-inflammatory drugs, showing comparable results at lower dosages.

Data Table

Here is a summary table highlighting key findings from various studies on the biological activity of this compound:

StudyBiological ActivityDosageKey Findings
Study 1Antidepressant10 mg/kgSignificant improvement in behavioral tests; increased serotonin levels
Study 2Anti-inflammatoryVariableReduced TNF-alpha and IL-6 levels; comparable efficacy to existing drugs

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